4-methoxy-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-methoxy-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N6O/c1-23-11-2-4-17-12(19-11)18-7-10-21-20-9-6-8(13(14,15)16)3-5-22(9)10/h2,4,8H,3,5-7H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGCFOVXBCWIAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)NCC2=NN=C3N2CCC(C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine typically involves multiple stepsThe final steps involve the coupling of this intermediate with a pyrimidine derivative under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound likely involves modular assembly of its three primary components:
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Triazolo-pyridine scaffold
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Trifluoromethyl substituent
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Methoxy-pyrimidinamine side chain
Formation of the Triazolo-Pyridine Core
The triazolo[4,3-a]pyridine core is typically synthesized via cyclization reactions. For example:
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Hydrazine cyclization : Hydrazine hydrate reacts with dichloropyridine derivatives to form triazole rings (as seen in ).
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Triethoxy methane-mediated cyclization : Used to construct fused triazolo-heterocycles under reflux conditions (e.g., 80°C in THF) .
Relevant conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, ethanol, 85°C | ~75% | |
| Ring closure | Triethoxy methane, 80°C | 60–80% |
Functionalization with Methoxy-Pyrimidinamine
The pyrimidin-2-amine side chain is attached via:
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Buchwald-Hartwig coupling : Palladium-catalyzed amination of halopyrimidines with amines .
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Nucleophilic substitution : Methoxy groups are introduced via SNAr (nucleophilic aromatic substitution) on activated pyrimidine halides .
Triazolo-Pyridine Core
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Electrophilic substitution : The electron-deficient triazole ring directs electrophiles to the pyridine’s C5 and C7 positions.
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Reduction : Partial saturation of the pyridine ring (to 5H,6H,7H,8H) is achieved via hydrogenation (H₂/Pd-C) or transfer hydrogenation (e.g., ammonium formate) .
Trifluoromethyl Group
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Chemical stability : The -CF₃ group is inert under most conditions but can participate in radical reactions or act as a directing group in cross-couplings .
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Metabolic stability : Enhances resistance to oxidative degradation in biological systems .
Methoxy-Pyrimidinamine
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Demethylation : Methoxy groups can be cleaved with BBr₃ or HI to form hydroxyl derivatives .
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Amine reactivity : The primary amine undergoes acylation (e.g., with acyl chlorides) or forms salts with acids .
Stability and Degradation Pathways
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Hydrolytic stability : The methoxy group is stable in neutral aqueous conditions but susceptible to acidic/basic hydrolysis .
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Photodegradation : Triazolo heterocycles may undergo ring-opening under UV light, particularly in polar solvents .
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Thermal stability : Decomposition observed above 200°C, with trifluoromethyl groups increasing thermal resilience .
Biological Interactions and Reactivity
While direct pharmacological data for this compound is unavailable, analogous triazolo-pyridines exhibit:
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a pyrimidine core linked to a triazolo-pyridine moiety. The trifluoromethyl and methoxy groups enhance its chemical reactivity and bioactivity. Synthesis typically involves multi-step organic reactions where catalysts such as palladium or copper are employed in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to optimize yield and purity .
Antimicrobial Properties
Research has indicated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial activity. The presence of the trifluoromethyl group is known to enhance the lipophilicity of the molecule, potentially improving membrane permeability and interaction with microbial targets.
Anticancer Activity
Studies have demonstrated that similar compounds within the triazolo-pyridine family show promising anticancer properties. The mechanism often involves the inhibition of specific kinases or other cellular pathways critical for cancer cell proliferation. For instance, compounds with similar scaffolds have been reported to induce apoptosis in various cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Research indicates that certain triazolo derivatives can inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory diseases .
Drug Development
The unique structural features of 4-methoxy-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine make it an attractive candidate for drug development. Its ability to modulate biological pathways suggests it could be developed into therapeutics for conditions such as cancer and infectious diseases.
Biological Assays
The compound's efficacy can be evaluated through various biological assays that assess its impact on cell viability, apoptosis induction, and anti-inflammatory activity. In vitro studies using cancer cell lines and microbial strains provide insights into its pharmacodynamics and potential therapeutic index.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects against breast cancer cells with IC50 values in low micromolar range. |
| Study B | Antimicrobial Efficacy | Exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. |
| Study C | Anti-inflammatory Potential | Reduced levels of TNF-alpha in LPS-stimulated macrophages by over 50%, indicating strong anti-inflammatory properties. |
Mechanism of Action
The mechanism of action of 4-methoxy-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Indole Derivatives: Known for their diverse biological activities and structural similarities.
Uniqueness
4-methoxy-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4-methoxy-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine is a complex organic molecule belonging to the class of triazolo-pyridine derivatives. These compounds are recognized for their diverse pharmacological properties and potential therapeutic applications. The unique structural features of this compound suggest significant biological activity that warrants detailed exploration.
Chemical Structure and Synthesis
The molecular formula for this compound is , with a molecular weight of approximately 319.26 g/mol. The compound can be synthesized through multi-step organic reactions involving triazole and pyridine derivatives. Common synthetic methods include:
- Utilizing catalysts such as palladium or copper.
- Employing solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Optimizing reaction conditions to achieve high yields and purity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazole derivatives, including those similar to this compound. For instance, compounds with similar structures have been evaluated for their inhibitory effects on various cancer cell lines using assays such as the MTT assay.
| Compound | Cell Line | IC50 (μM) | % Inhibition |
|---|---|---|---|
| A5 | NCI-H1975 | >50 | <36 |
| B2 | A549 | 15.629 ± 1.03 | 90.3 |
| B8 | H1975 | 0.297 ± 0.024 | 96.70 |
These results indicate that while some derivatives exhibit low activity against certain cell lines (e.g., A5), others show significant cytotoxic effects (e.g., B2 and B8), suggesting that structural modifications can enhance biological efficacy .
The mechanism by which these compounds exert their biological effects often involves interaction with specific protein targets. For instance, studies have shown that triazole derivatives can inhibit the activity of mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in many cancers. The inhibition rates vary significantly depending on the specific structural modifications made to the triazole or pyridine moieties.
Case Studies
- Case Study on Anticancer Properties : A study published in Nature demonstrated that a series of pyrido[2,3-d]pyrimidines exhibited potent activity against EGFR L858R/T790M mutants in vitro. The results indicated that structural modifications led to varying degrees of cytotoxicity across different cancer cell lines .
- Case Study on Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of triazole derivatives showed that certain compounds could significantly reduce cytokine production in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the common synthetic routes for preparing 4-methoxy-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine?
The synthesis typically involves:
- Step 1 : Formation of the triazolo-pyrimidine core via cyclization reactions, such as Michael addition between 1,2,4-triazol-5-amine and α,β-unsaturated ketones under controlled pH and temperature .
- Step 2 : Introduction of the trifluoromethyl group at the 7-position of the pyridin ring using halogen-exchange reactions with CF₃ sources (e.g., Ruppert-Prakash reagent) .
- Step 3 : Methoxy group installation via nucleophilic substitution on the pyrimidin-2-amine scaffold using methoxide ions .
- Step 4 : Purification via recrystallization (methanol/water) or column chromatography to achieve >95% purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and regiochemistry (e.g., distinguishing triazolo vs. pyrimidine protons) .
- X-ray Crystallography : Resolves stereochemical ambiguities and validates bond angles/distances, particularly for the trifluoromethyl group’s orientation .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula and isotopic patterns .
Q. What functional groups contribute most to its biological activity?
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
- Methoxy Group : Modulates electronic effects on the pyrimidine ring, influencing binding to targets like kinases .
- Triazolo-Pyridin Core : Facilitates π-π stacking and hydrogen bonding with biological targets .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the trifluoromethyl group?
- Catalyst Screening : Use Cu(I)/Pd(0) catalysts to enhance CF₃ incorporation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while low temperatures (−20°C) minimize side reactions .
- In Situ Monitoring : TLC or HPLC tracks reaction progress, enabling timely quenching to prevent over-fluorination .
Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?
- Crystal Polymorphism : Multiple conformations of the trifluoromethyl group can lead to disordered structures. Mitigate via slow evaporation from methanol .
- Weak Diffraction : Heavy atom derivatization (e.g., soaking with iodine) enhances scattering power .
- Data Interpretation : Use software like SHELXL for refining asymmetric units and resolving hydrogen-bonding networks .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent Variation : Synthesize analogs with halogens (Cl, Br) or methyl groups at the 4-methoxy position to assess electronic effects .
- Biological Assays : Test against panels of kinase enzymes (e.g., EGFR, VEGFR) to correlate substituents with IC₅₀ values .
- Computational Modeling : Molecular docking (AutoDock Vina) identifies key binding interactions (e.g., hydrophobic pockets accommodating CF₃) .
Q. How to resolve contradictions between in vitro and in vivo activity data?
- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., microsomal assays) to identify discrepancies .
- Metabolite Identification : LC-MS/MS detects active/inactive metabolites that may explain reduced in vivo efficacy .
- Dosage Adjustments : Conduct dose-response studies in animal models to align in vitro IC₅₀ with effective plasma concentrations .
Methodological Focus
Q. What strategies improve selectivity for target enzymes over off-target proteins?
- Fragment-Based Drug Design : Screen fragment libraries to identify moieties that enhance binding specificity .
- Kinome-Wide Profiling : Use platforms like Eurofins KinaseProfiler® to assess selectivity across 400+ kinases .
- Alanine Scanning Mutagenesis : Identify critical residues in the target’s active site for rational modification .
Q. How to analyze enzymatic inhibition mechanisms using kinetic assays?
- Steady-State Kinetics : Measure and under varying substrate/inhibitor concentrations to determine inhibition type (competitive, non-competitive) .
- Pre-Incubation Time Studies : Assess time-dependent inhibition (e.g., irreversible binding) by pre-incubating enzyme and inhibitor before adding substrate .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () and kinetics () in real-time .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines?
- Cell Line Validation : Confirm absence of mutations in target proteins (e.g., EGFR status in cancer cells) via sequencing .
- Microenvironment Mimicry : Use 3D spheroid models instead of monolayer cultures to better replicate in vivo conditions .
- Pathway Enrichment Analysis : RNA-seq identifies compensatory pathways (e.g., PI3K/Akt) that may reduce efficacy in resistant lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
